trans-2-(5-Methyl-2-thienyl)cyclopentanol
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Overview
Description
Trans-2-(5-Methyl-2-thienyl)cyclopentanol: is an organic compound with the molecular formula C10H14OS. It features a cyclopentanol ring substituted with a 5-methyl-2-thienyl group in the trans configuration. This compound is notable for its unique structural properties, including the presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(5-Methyl-2-thienyl)cyclopentanol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through various methods, such as the reduction of cyclopentanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the 5-Methyl-2-Thienyl Group: The 5-methyl-2-thienyl group can be introduced via a Grignard reaction. This involves the reaction of 5-methyl-2-thienylmagnesium bromide with cyclopentanone, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-(5-Methyl-2-thienyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The thiophene ring in this compound can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry: Trans-2-(5-Methyl-2-thienyl)cyclopentanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that target specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism by which trans-2-(5-Methyl-2-thienyl)cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Trans-2-Methylcyclopentanol: Similar in structure but lacks the thiophene ring.
2-(5-Methyl-2-thienyl)ethanol: Contains a thiophene ring but has a different carbon backbone.
Uniqueness: Trans-2-(5-Methyl-2-thienyl)cyclopentanol is unique due to the presence of both a cyclopentanol ring and a thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1S,2S)-2-(5-methylthiophen-2-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-7-5-6-10(12-7)8-3-2-4-9(8)11/h5-6,8-9,11H,2-4H2,1H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUCXKXLXLWATB-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)[C@H]2CCC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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